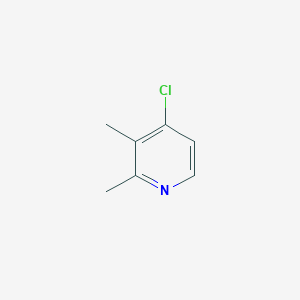

4-Chloro-2,3-dimethylpyridine

Vue d'ensemble

Description

4-Chloro-2,3-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and two methyl groups at the second and third positions. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dimethylpyridine typically involves the chlorination of 2,3-dimethylpyridine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,3-dimethylpyridine is treated with POCl3, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize the formation of by-products and to ensure efficient recovery of the chlorinating agent.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2,3-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: The major product is this compound N-oxide.

Applications De Recherche Scientifique

Proton Pump Inhibitors (PPIs)

One of the primary applications of 4-chloro-2,3-dimethylpyridine is as a key intermediate in the synthesis of proton pump inhibitors, which are widely used in the treatment of gastric acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. Notably, derivatives synthesized from CDMP exhibit potent inhibition of H^+-K^+ ATPase activity, a critical enzyme in gastric acid secretion .

- Case Study: Dexlansoprazole Synthesis

Anti-Ulcerative Activity

Research indicates that compounds derived from this compound possess anti-ulcerative properties. These compounds have been shown to effectively inhibit gastric acid secretion and promote healing in animal models with induced ulcers .

Industrial Applications

Beyond medicinal uses, this compound has applications in agrochemicals and as a building block for various chemical syntheses. Its derivatives are explored for their potential use in developing herbicides and pesticides due to their biological activity against specific plant pathogens .

Environmental Considerations

The synthesis of this compound has been evaluated for its environmental impact using green chemistry metrics. Studies have reported low E-factor values during its synthesis, indicating efficient use of materials with minimal waste generation . This aligns with current trends towards sustainable practices in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 4-Chloro-2,3-dimethylpyridine involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .

Comparaison Avec Des Composés Similaires

4-Chloro-2,3-dimethylpyridine 1-oxide: An oxidized form of this compound.

2,3-Dimethylpyridine: Lacks the chlorine atom at the fourth position.

4-Chloro-3-methoxy-2-methylpyridine: Contains a methoxy group instead of a second methyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both chlorine and methyl groups makes it a versatile intermediate for various synthetic applications.

Activité Biologique

4-Chloro-2,3-dimethylpyridine (CDMP) is a heterocyclic organic compound with the molecular formula C₇H₈ClN and a molecular weight of 157.6 g/mol. It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 3 positions and a chlorine atom at the 4 position. This unique structure contributes to its diverse biological activities, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 157.6 g/mol

- Melting Point : 103°C to 110°C

- Solubility : Slightly soluble in chloroform and methanol

Biological Activity Overview

Research indicates that CDMP exhibits significant biological activity, particularly as an antimicrobial agent. Its structural features likely enhance its interaction with biological targets, leading to various therapeutic applications.

Antimicrobial Properties

CDMP has been studied for its potential as an antimicrobial agent against various bacterial strains. The presence of the chlorine substituent is believed to enhance its biological activity, possibly by influencing the compound's interaction with microbial enzymes, thereby inhibiting their function.

Table 1: Antimicrobial Activity of CDMP

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 12 |

Applications in Pharmaceuticals

CDMP serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly proton pump inhibitors like rabeprazole and lansoprazole . Its role in medicinal chemistry highlights its importance in drug development.

Case Study: Proton Pump Inhibitors

A study demonstrated the synthesis of CDMP as a key intermediate for producing proton pump inhibitors. The efficiency of this process was evaluated based on yield and safety metrics, showcasing CDMP's relevance in therapeutic applications .

Agrochemical Applications

In addition to its pharmaceutical uses, CDMP has implications in agrochemical applications. It has been identified as an effective pesticide or herbicide due to its toxicological profile against pests while being less harmful to non-target organisms. This dual functionality makes it valuable in agricultural settings.

The exact mechanisms through which CDMP exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, leading to inhibition of microbial growth or other biological responses. Further research is necessary to elucidate these mechanisms and explore potential therapeutic applications.

Propriétés

IUPAC Name |

4-chloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWLNMWPSHIDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627348 | |

| Record name | 4-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315496-27-6 | |

| Record name | 4-Chloro-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315496-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.